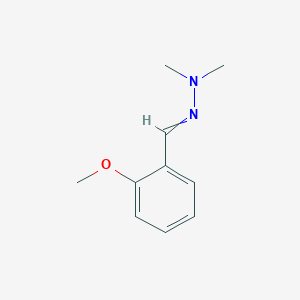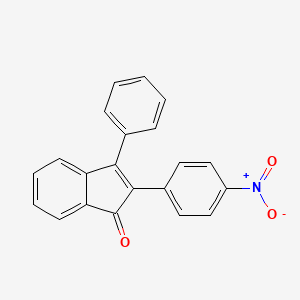![molecular formula C11H7ClN2 B14135230 8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
8-Chloropyrido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The molecular formula of this compound is C11H7ClN2, and it has a molecular weight of 202.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with chlorinated pyridine derivatives. One common method includes the reaction of 2-aminobenzimidazole with 2-chloropyridine in the presence of a base such as potassium carbonate under reflux conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the benzimidazole and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[1,2-a]benzimidazole derivatives .
Scientific Research Applications
8-Chloropyrido[1,2-a]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 8-Chloropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloropyrido[1,2-a]benzimidazole-8,9-dione: This compound has similar structural features but differs in its electronic and electrochemical properties.
Pyrimido[1,2-a]benzimidazoles: These compounds share the pyrido[1,2-a]benzimidazole core but have different substituents that confer unique biological activities.
Uniqueness
8-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of the chlorine atom at the 8-position, which allows for specific substitution reactions and the formation of diverse derivatives.
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
8-chloropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7ClN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H |
InChI Key |
LGLFJKQZXNXHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)



![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)





![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)

